molecular formula C10H13NO2 B14852686 2-Hydroxy-4-isopropylbenzamide

2-Hydroxy-4-isopropylbenzamide

Cat. No.: B14852686
M. Wt: 179.22 g/mol
InChI Key: NLKNQCCZXYZVJG-UHFFFAOYSA-N
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Description

2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:

  • Preparation of the catalyst (diatomite earth@IL/ZrCl4).
  • Mixing the carboxylic acid and amine in the presence of the catalyst.
  • Ultrasonic irradiation to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXYBENZAMIDE: Lacks the isopropyl group, making it less hydrophobic.

    4-(PROPAN-2-YL)BENZAMIDE: Lacks the hydroxyl group, affecting its reactivity and binding properties.

    2-HYDROXY-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both hydroxyl and isopropyl groups, which enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-hydroxy-4-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

NLKNQCCZXYZVJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

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